An In-Depth Technical Guide to the Chemical Properties of 2-Amino-6-methylisonicotinic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-6-methylisonicotinic acid (IUPAC name: 2-amino-6-methylpyridine-4-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics, presenting it in a structured format for easy reference and comparison.
Core Chemical Properties
2-Amino-6-methylisonicotinic acid is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol .[1][2][3] Its structure features an amino group and a methyl group at positions 2 and 6 of the pyridine ring, respectively, with a carboxylic acid group at the 4-position. The presence of these functional groups imparts amphoteric properties to the molecule, influencing its solubility and reactivity.
A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, particularly the melting point, other properties such as boiling point and pKa are primarily based on predicted values and await experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-6-methylpyridine-4-carboxylic acid | [4] |
| CAS Number | 65169-64-4 | [1][4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Melting Point | 250 °C | [2][3] |
| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [7] |
| pKa | 3.11 ± 0.10 (Predicted) | [7] |
| InChI Key | BARJEOMVLKJPRB-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NC(=CC(=C1)C(O)=O)N | [2] |
Synthesis and Reactivity
One common approach involves the reaction of a substituted pyridine precursor, such as 2-chloro-3-cyano-6-methylpyridine, with ammonia in an aqueous solution to yield an intermediate amide, which is then hydrolyzed to the carboxylic acid.[1] The diagram below illustrates a generalized synthetic pathway based on analogous reactions.
Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a hypothetical adaptation based on the synthesis of the nicotinic acid isomer and general organic chemistry principles.[1] This protocol requires experimental validation.
Step 1: Amination and Hydrolysis of the Nitrile Group
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In a sealed pressure vessel, combine 2-chloro-6-methyl-4-cyanopyridine with a concentrated aqueous solution of ammonia.
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Heat the mixture at a specified temperature (e.g., 170°C) for several hours.
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After cooling, carefully vent the vessel and remove the excess ammonia under reduced pressure.
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To the resulting solution containing the intermediate 2-amino-6-methylisonicotinamide, add a strong base such as potassium hydroxide.
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Heat the mixture with stirring (e.g., at 100°C) for a few hours to facilitate the hydrolysis of the amide.
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Cool the reaction mixture to room temperature.
Step 2: Isolation and Purification
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Acidify the cooled solution to a pH of 4-5 using an acid like 4N hydrochloric acid to precipitate the product.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any remaining salts.
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Dry the purified 2-Amino-6-methylisonicotinic acid.
The workflow for this hypothetical synthesis is depicted in the following diagram:
Spectral Data Analysis
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 2-Amino-6-methylisonicotinic acid are not widely published. The following sections provide an expected analysis based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
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Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyridine ring.
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Methyl Protons: A singlet around δ 2.3-2.5 ppm, corresponding to the three protons of the methyl group.
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Amino Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 4.5-5.5 ppm.
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Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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Carboxylic Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Signals for the pyridine ring carbons between δ 100-160 ppm. The carbons attached to the nitrogen and the amino group will be significantly affected.
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Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-methylisonicotinic acid will be characterized by absorption bands corresponding to its functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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N-H Bend (Amine): A band around 1600-1650 cm⁻¹.
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C-H Bends (Aromatic and Methyl): Various bands in the fingerprint region (< 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the amino group (-NH₂, 16 Da) or methyl group (-CH₃, 15 Da).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and the involvement of 2-Amino-6-methylisonicotinic acid in signaling pathways. Research on structurally related nicotinic acid derivatives has shown a range of biological activities, including antimicrobial and antitumor effects.[5][8] However, it is crucial to note that these activities cannot be directly extrapolated to 2-Amino-6-methylisonicotinic acid without dedicated experimental validation.
The structural similarity to other amino acids and pyridine-containing bioactive molecules suggests potential interactions with various biological targets. For instance, amino acids are known to be key regulators of the mTOR signaling pathway, which is central to cell growth and proliferation. The diagram below illustrates a simplified overview of the mTOR signaling pathway, a potential area for future investigation with this compound.
Further in vitro and in vivo studies are necessary to elucidate any potential biological effects and mechanisms of action of 2-Amino-6-methylisonicotinic acid.
Conclusion
2-Amino-6-methylisonicotinic acid is a compound with potential for further exploration in various scientific fields. This guide has summarized the currently available chemical and physical data, highlighting the need for more extensive experimental validation of its properties, a detailed and confirmed synthesis protocol, and comprehensive spectral and biological characterization. The provided information aims to serve as a valuable resource for researchers and professionals in their ongoing work with this and related compounds.
